Benzyl (4-bromo-3-fluorophenyl)carbamate
Overview
Description
Benzyl (4-bromo-3-fluorophenyl)carbamate is a chemical compound with the molecular formula C14H11BrFNO2 and a molecular weight of 324.15 g/mol . It is a white to off-white solid that is slightly soluble in methanol . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including antibiotics like Tedizolid .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Benzyl (4-bromo-3-fluorophenyl)carbamate are currently unknown .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and elimination .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (4-bromo-3-fluorophenyl)carbamate can be synthesized through a reaction between (4-bromo-3-fluorophenyl)amine and benzyl chloroformate under basic conditions . The reaction typically involves dissolving the amine in an organic solvent and adding the chloroformate dropwise while maintaining a controlled temperature . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including the use of efficient mixing and temperature control systems .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-bromo-3-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Benzyl (4-bromo-3-fluorophenyl)carbamate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-bromo-3-chlorophenyl)carbamate
- Benzyl (4-bromo-3-methylphenyl)carbamate
- Benzyl (4-bromo-3-nitrophenyl)carbamate
Uniqueness
Benzyl (4-bromo-3-fluorophenyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity . The combination of these substituents can lead to different chemical and physical properties compared to similar compounds .
Properties
IUPAC Name |
benzyl N-(4-bromo-3-fluorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTMRBYILBFUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736731 | |
Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510729-01-8 | |
Record name | Phenylmethyl N-(4-bromo-3-fluorophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510729-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromo-3-fluorophenyl)carbamic acid phenylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510729018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl (4-bromo-3-fluorophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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